molecular formula C9H8BrClO2 B14055293 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one

1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one

Cat. No.: B14055293
M. Wt: 263.51 g/mol
InChI Key: TXNVRAGXTJEHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one can be synthesized through various methods. One common approach involves the bromination of 3-hydroxyacetophenone followed by chlorination. The reaction typically requires bromine and a suitable solvent such as acetic acid. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions and minimizing the risk of hazardous reagent exposure .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Bromo-3-hydroxyphenyl)ethanone
  • 1-(2-Chloro-3-hydroxyphenyl)propan-2-one
  • 1-(2-Bromo-3-methoxyphenyl)-1-chloropropan-2-one

Comparison: 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound offers a broader range of synthetic applications and potential biological activities .

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(2-bromo-3-hydroxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H8BrClO2/c1-5(12)9(11)6-3-2-4-7(13)8(6)10/h2-4,9,13H,1H3

InChI Key

TXNVRAGXTJEHGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)O)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.